Cas no 903278-23-9 (N-(3-chloro-4-fluorophenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)
N-(3-chloro-4-fluorophenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-chloro-4-fluorophenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
- N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 903278-23-9
- AKOS016398254
- SR-01000913809
- N-(3-chloro-4-fluorophenyl)-2-((5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- F2563-0303
- N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- SR-01000913809-1
-
- Inchi: 1S/C20H15ClFN5OS/c21-16-12-15(8-9-17(16)22)23-18(28)13-29-20-25-24-19(14-6-2-1-3-7-14)27(20)26-10-4-5-11-26/h1-12H,13H2,(H,23,28)
- InChI Key: FSTZITMIMDTTQP-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)NC(CSC1=NN=C(C2C=CC=CC=2)N1N1C=CC=C1)=O)F
Computed Properties
- Exact Mass: 427.0669871g/mol
- Monoisotopic Mass: 427.0669871g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 90Ų
N-(3-chloro-4-fluorophenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2563-0303-2μmol |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2563-0303-5μmol |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2563-0303-10μmol |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2563-0303-20μmol |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2563-0303-1mg |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2563-0303-2mg |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2563-0303-3mg |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2563-0303-4mg |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2563-0303-5mg |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2563-0303-10mg |
N-(3-chloro-4-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
903278-23-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(3-chloro-4-fluorophenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on N-(3-chloro-4-fluorophenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide
Research Brief on N-(3-chloro-4-fluorophenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide (CAS: 903278-23-9)
Recent studies on N-(3-chloro-4-fluorophenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide (CAS: 903278-23-9) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole and pyrrole moieties, has demonstrated promising activity in targeting specific biological pathways, making it a subject of intense research interest.
The primary focus of current research has been on elucidating the compound's mechanism of action and its interactions with key cellular targets. In vitro studies have revealed that this molecule exhibits significant inhibitory effects on certain kinase enzymes, which are often implicated in proliferative diseases such as cancer. The presence of the chloro-fluorophenyl group is believed to enhance binding affinity to these targets, while the triazole-thioacetamide backbone contributes to its metabolic stability.
Structural-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry (2023) have provided valuable insights into optimizing this scaffold for improved potency and selectivity. Researchers have systematically modified various functional groups, including the phenyl and pyrrole substituents, to enhance pharmacological properties while maintaining the core triazole-thioacetamide framework responsible for target engagement.
Recent preclinical evaluations have demonstrated the compound's favorable pharmacokinetic profile, with particular attention to its oral bioavailability and tissue distribution patterns. Animal models have shown that N-(3-chloro-4-fluorophenyl)-2-{5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide achieves therapeutic concentrations in target tissues with minimal off-target effects, suggesting a potentially wide therapeutic window for clinical applications.
Ongoing research efforts are exploring the compound's potential in combination therapies, particularly with existing chemotherapeutic agents. Preliminary data indicate synergistic effects when used in conjunction with certain tyrosine kinase inhibitors, opening new avenues for multi-targeted treatment strategies in oncology.
The synthesis and scale-up of this compound have also seen significant advancements, with recent patents disclosing improved synthetic routes that enhance yield and purity while reducing production costs. These developments are crucial for facilitating future clinical translation and commercial viability of this promising therapeutic candidate.
As research progresses, attention is increasingly turning to the compound's potential applications beyond oncology, including inflammatory diseases and certain neurological disorders where similar molecular targets are implicated. The versatility of this chemical scaffold suggests it may serve as a valuable tool compound for probing various biological pathways and developing new therapeutic interventions.
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